molecular formula C20H22F3N3O B2981566 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide CAS No. 1396849-43-6

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2981566
CAS No.: 1396849-43-6
M. Wt: 377.411
InChI Key: SRDJVCGJTICGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C20H22F3N3O and its molecular weight is 377.411. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • Synthesis and Biological Evaluation of Pyrazolopyrimidines Derivatives: A study by Rahmouni et al. (2016) focused on synthesizing a series of pyrazolopyrimidine derivatives, which were then evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds were found to have potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

NF-kappaB and AP-1 Gene Expression Inhibition

  • Inhibitors of NF-kappaB and AP-1 Gene Expression: Palanki et al. (2000) conducted structure-activity relationship studies on pyrimidine derivatives as inhibitors of NF-kappaB and AP-1 transcription factors. These compounds show promise in modulating gene expression, which is crucial in various physiological processes, including inflammation and cancer (Palanki et al., 2000).

Potential Antiasthma Agents

  • Preparation of Triazolo[1,5-c]pyrimidines: Medwid et al. (1990) explored triazolopyrimidines as potential antiasthma agents. Their research highlights the significance of pyrimidine derivatives in developing new therapeutic agents for asthma (Medwid et al., 1990).

Antifilarial Activity

  • Synthesis and Antifilarial Activity of Guanidines: Angelo et al. (1983) synthesized a series of guanidines for antifilarial evaluation. Their study provides insights into the structure-activity relationship for antifilarial activity of pyrimidine derivatives (Angelo et al., 1983).

Nonsteroidal Antiinflammatory Drugs

  • Synthesis of Nonsteroidal Antiinflammatory Pyrazolopyrimidines: Auzzi et al. (1983) synthesized pyrazolopyrimidines, examining their relationship with antiinflammatory properties. This research contributes to understanding the development of new nonsteroidal antiinflammatory drugs (Auzzi et al., 1983).

Antiviral Drug Development

  • Synthesis of Acyclic Pyrimidine Nucleoside Analogs: Eger et al. (1994) reported the synthesis of pyrimidinone derivatives with potential antiviral effects. This study is significant in the context of developing new antiviral drugs (Eger et al., 1994).

Nonlinear Optical Exploration

  • Exploration of Thiopyrimidine Derivatives: Hussain et al. (2020) conducted a study on thiopyrimidine derivatives for their potential applications in nonlinear optics. This research adds to the understanding of the utility of pyrimidine derivatives in advanced material sciences (Hussain et al., 2020).

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c21-20(22,23)17-13-16(15-9-10-15)25-18(26-17)11-12-24-19(27)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,13,15H,4,7-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDJVCGJTICGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNC(=O)CCCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.